molecular formula C17H19NO2 B2943236 N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide CAS No. 1396853-67-0

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

Cat. No. B2943236
CAS RN: 1396853-67-0
M. Wt: 269.344
InChI Key: VHIIUCCHKHXIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide, also known as CYM-51010, is a chemical compound that has been studied for its potential therapeutic applications. It is a naphthylamide derivative that has been shown to have anti-inflammatory and analgesic properties.

Scientific Research Applications

Synthesis and Properties

  • N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide derivatives have been explored in the synthesis of complex molecular structures. For instance, the creation of diastereoisomeric atropisomers through the addition of lithiated N,N-dialkyl-1-naphthamides to aldehydes indicates the potential of such compounds in synthetic chemistry (Bowles, Clayden, & Tomkinson, 1995).

Antitumor Properties

  • Some derivatives of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide have shown significant antitumor properties. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, has demonstrated cytotoxicity against various human tumor cell lines, indicating the compound's potential as a therapeutic agent in cancer treatment (Mukherjee et al., 2010).

Enhancing Solubility of Organic Compounds

  • Hydroxypropyl derivatives of naphthamide, such as hydroxypropyl-β-cyclodextrin, have been used to increase the solubility of low-polarity organic compounds. This property is significant in environmental and pharmaceutical applications, where solubility enhancement is often required (Wang & Brusseau, 1993).

Bactericidal Effects

  • Certain naphthamide derivatives exhibit bactericidal properties. For example, 2-hydroxy-3-(cyclohexylpropyl)-1,4-naphthoquinone has shown bactericidal action against Bacillus megaterium, highlighting its potential use in antibacterial applications (Olenick, Cook, & Hahn, 1971).

Antiprotozoal Activity

  • Naphthalene derivatives, including those related to N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide, have shown antiprotozoal activity. This suggests their potential use in treating diseases caused by protozoan parasites (Ganapaty et al., 2006).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-16(13-8-9-13)10-11-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIIUCCHKHXIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

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